![molecular formula C18H12N4O5S B6554219 7-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040632-58-3](/img/structure/B6554219.png)
7-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
The compound contains several functional groups and structural motifs that are common in medicinal chemistry . The 1,3-benzodioxol-5-yl group is a common motif in natural products and pharmaceuticals, known for its potential biological activities . The pyrazolo[1,5-d][1,2,4]triazin-4-one moiety is a heterocyclic component that could contribute to the compound’s potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzodioxol and pyrazolotriazine) and a furan ring. These rings, along with the sulfanyl and oxoethyl linkers, would contribute to the overall shape and electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxoethyl group could potentially undergo reduction reactions, and the sulfanyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar, although the oxoethyl and sulfanyl groups would introduce some polarity .Scientific Research Applications
- The benzodioxole scaffold in this compound suggests potential anti-inflammatory and analgesic effects. Researchers have explored its interaction with cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin biosynthesis . Further investigations could reveal its efficacy as a novel non-steroidal anti-inflammatory drug (NSAID).
- Preliminary studies have evaluated the cytotoxicity of derivatives containing the benzodioxole moiety against cervical carcinoma cells (HeLa). Compound 3e exhibited significant cytotoxic activity, making it a candidate for further anticancer research .
Anti-Inflammatory and Analgesic Properties
Cancer Therapy
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S/c23-13(10-3-4-15-16(6-10)27-9-26-15)8-28-18-20-19-17(24)12-7-11(21-22(12)18)14-2-1-5-25-14/h1-7H,8-9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBZVUGKLRHRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-8-(furan-2-yl)pyrazolo[1,5-d][1,2,4]triazinone |
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